molecular formula C30H26N2O3 B12154249 5-[4-(Benzyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Benzyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12154249
M. Wt: 462.5 g/mol
InChI Key: AYFRPVIEBOXZDI-UHFFFAOYSA-N
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Description

5-[4-(Benzyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzyloxy group, a methoxy group, and a phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with 2-aminophenol to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired pyrazolo[1,5-c][1,3]benzoxazine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of molecular sieves can be employed to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of nitro groups results in amines .

Scientific Research Applications

5-[4-(Benzyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-(Benzyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups enhances its potential as a versatile scaffold for drug development .

Properties

Molecular Formula

C30H26N2O3

Molecular Weight

462.5 g/mol

IUPAC Name

7-methoxy-2-phenyl-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H26N2O3/c1-33-28-14-8-13-25-27-19-26(22-11-6-3-7-12-22)31-32(27)30(35-29(25)28)23-15-17-24(18-16-23)34-20-21-9-4-2-5-10-21/h2-18,27,30H,19-20H2,1H3

InChI Key

AYFRPVIEBOXZDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

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